Zofenopril(1-)

Description

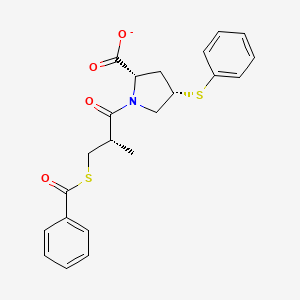

Structure

3D Structure

Properties

Molecular Formula |

C22H22NO4S2- |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/p-1/t15-,18+,19+/m1/s1 |

InChI Key |

IAIDUHCBNLFXEF-MNEFBYGVSA-M |

SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3 |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3 |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modifications of Zofenopril

Historical and Current Synthetic Routes for Zofenopril (B1663440) Free Acid

The fundamental approach to synthesizing Zofenopril free acid involves the condensation of its two primary building blocks. google.com The process generally begins with the separate synthesis of the proline and the methylpropionyl side-chain moieties, followed by their coupling to form the final amide bond.

A common and established route involves reacting an activated form of (S)-3-(benzoylthio)-2-methylpropanoic acid, typically the acid chloride, with cis-4-(phenylthio)-L-proline. google.comepo.org The reaction is an acylation of the secondary amine of the proline ring. The process is carefully controlled to maintain the stereochemistry at both chiral centers. The condensation is often performed in an aqueous solution where the pH is maintained between 8.0 and 9.5 with the addition of a base such as sodium hydroxide. epo.orggoogleapis.com Following the coupling reaction, the mixture is acidified to precipitate the Zofenopril free acid, which can then be extracted using an organic solvent like isobutyl acetate. epo.org

| Intermediate 1 | Intermediate 2 | Coupling Product |

| (S)-3-(benzoylthio)-2-methylpropanoic acid chloride | cis-4-(phenylthio)-L-proline | (4S)-1-[(2S)-3-(benzoylthio)-2-methylpropionyl]-4-(phenylthio)-L-proline (Zofenopril) |

The stereochemical purity of Zofenopril is critical for its activity, necessitating precise control during the synthesis of its chiral intermediates.

(S)-3-(benzoylthio)-2-methylpropanoic acid: Two primary strategies have been employed for the synthesis of this chiral side chain: classical resolution and enzymatic kinetic resolution.

Classical Resolution: This method starts with the synthesis of racemic (±)-3-benzoylthio-2-methylpropanoic acid, which can be prepared by reacting thiobenzoic acid with methacrylic acid. google.com The racemic mixture is then resolved using a chiral resolving agent. A documented method involves the use of the chiral amine (+)-dehydroabietylamine, which selectively forms a diastereomeric salt with the desired (S)-enantiomer. google.com This salt can be separated by crystallization, followed by hydrolysis to liberate the optically pure (S)-acid. google.com

Enzymatic Kinetic Resolution: A lipase-catalyzed enantioselective esterification of the racemic acid offers an alternative approach. This biocatalytic method can provide the desired (S)-acid with high enantiomeric excess.

The proline-based intermediate, cis-4-(phenylthio)-L-proline, is commonly synthesized from N-acetyl-L-hydroxyproline, a readily available starting material. google.comprepchem.com This multi-step pathway ensures the correct stereochemistry at the C4 position of the proline ring.

The synthesis sequence is as follows google.com:

Esterification: N-acetyl-L-hydroxyproline is first converted to its methyl ester.

Sulfonylation: The hydroxyl group at the C4 position is activated by converting it into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride.

Substitution: The tosylate group is then displaced by a phenylthio group via an SN2 reaction with thiophenol. This reaction proceeds with an inversion of stereochemistry, converting the trans-hydroxyproline derivative to the desired cis-thiophenylproline derivative.

Hydrolysis and Deprotection: Finally, the methyl ester and the N-acetyl group are hydrolyzed, usually under basic and then acidic conditions, to yield cis-4-(phenylthio)-L-proline. google.com

Synthesis of Zofenopril Salts for Research Applications

For pharmaceutical and research applications, Zofenopril free acid is typically converted into a more stable salt form. The calcium salt is the most common form for clinical use, but other salts like potassium and dicyclohexylamine (B1670486) (DCHA) salts are crucial intermediates. googleapis.com

The synthesis of Zofenopril calcium often proceeds via a two-step process involving the formation of a potassium salt intermediate. epo.orggoogleapis.com

Potassium Salt Formation: Zofenopril free acid is dissolved in an alcoholic solvent, such as isopropanol, and treated with a potassium salt of an organic acid, like potassium 2-ethylhexanoate. This precipitates the Zofenopril potassium salt, which can be isolated and purified. The purity of this intermediate is critical as it directly impacts the purity of the final calcium salt. epo.org

Conversion to Calcium Salt: The purified Zofenopril potassium salt is dissolved in water and then treated with an aqueous solution of a calcium salt, such as calcium chloride. epo.org This results in the precipitation of Zofenopril calcium.

The conditions of this precipitation (e.g., temperature, concentration, seeding) are crucial as they can lead to the formation of different crystalline forms, or polymorphs. Several polymorphs of Zofenopril calcium have been identified, including polymorph A, B, and a monohydrate form known as polymorph C. epo.orgepo.org These different solid-state forms can have varying physical properties and are a subject of research to ensure manufacturing consistency. epo.orggoogleapis.comepo.org

| Intermediate Salt | Reagent | Final Salt Form |

| Zofenopril Potassium | Calcium Chloride (CaCl₂) | Zofenopril Calcium |

| Zofenopril DCHA | Calcium Chloride (CaCl₂) | Zofenopril Calcium |

Exploration of Green Chemistry Principles in Zofenopril Synthesis

The application of green chemistry principles to pharmaceutical manufacturing aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. ijpsjournal.com While specific literature detailing a complete "green synthesis" of Zofenopril is limited, several aspects of its synthesis can be viewed through the lens of green chemistry.

A key example is the use of biocatalysis for the preparation of chiral intermediates. The enzymatic resolution of (±)-3-benzoylthio-2-methylpropanoic acid using lipases represents a significant green alternative to classical chemical resolution. ijpsjournal.com Biocatalysts operate under mild conditions (room temperature and neutral pH), reduce the need for hazardous reagents and solvents, and offer high selectivity, thereby minimizing waste. ijpsjournal.com

Furthermore, modern synthetic strategies often focus on improving "atom economy" by designing reactions where most of the atoms from the reactants are incorporated into the final product. ijpsjournal.com Efforts to streamline the multi-step synthesis of the proline and side-chain intermediates by reducing the number of steps or using catalytic rather than stoichiometric reagents align with green chemistry goals. The use of enzymatic processes for the production of proline derivatives, such as the microbial production of N-acetyl cis-4-hydroxy-L-proline, also represents a move away from traditional chemical methods. nih.govnih.gov

Design and Synthesis of Novel Zofenopril Derivatives and Prodrugs

Zofenopril itself is a prodrug, meaning it is an inactive precursor that is converted in the body to its active form, Zofenoprilat (B1230023). nih.govnih.gov The design of Zofenopril as a thioester of the active sulfhydryl-containing metabolite is a deliberate chemical modification to improve its pharmacokinetic properties.

The conversion of Zofenopril to Zofenoprilat occurs through the hydrolysis of the thioester bond, a reaction catalyzed by esterase enzymes present in the plasma and various tissues. researchgate.netpatsnap.com

The chemical design of Zofenopril facilitates this biotransformation effectively. The thioester linkage is sufficiently labile to be cleaved by endogenous esterases, leading to a rapid and extensive conversion to the active Zofenoprilat form. researchgate.netnih.gov A key feature of Zofenopril's design is its efficient activation not just in the bloodstream but also within target tissues, such as the heart. researchgate.net This localized activation is a significant advantage compared to some other ACE inhibitor prodrugs, which are activated primarily in the serum and kidney. researchgate.net This property ensures that high concentrations of the active drug, Zofenoprilat, are delivered to key sites of action.

The inherent efficiency of this thioester prodrug strategy means that much of the research has focused on characterizing this biotransformation rather than designing novel derivatives to further enhance it. The structure of Zofenopril represents a successful implementation of a prodrug strategy that ensures effective delivery and activation of the pharmacologically active species.

Chemical Space Exploration for Analog Development

The exploration of the chemical space around a lead compound is a critical step in drug discovery, aimed at identifying analogs with improved potency, selectivity, pharmacokinetic properties, and novel biological activities. For Zofenopril, a third-generation sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, this exploration is guided by its unique structural features and the well-established structure-activity relationships (SAR) of its class. nih.gov Zofenopril's distinct profile, characterized by high lipophilicity, potent ACE inhibition, and significant cardioprotective and antioxidant effects, is largely attributed to its core structural components: the mercaptoacyl side chain, the proline moiety with a phenylsulfanyl group, and its nature as a prodrug. researchgate.netresearchgate.net

The development of Zofenopril analogs focuses on systematic modifications of these key pharmacophores to probe their influence on biological activity. The primary goals of such synthetic endeavors include enhancing the affinity for the ACE active site, modulating pharmacokinetic parameters like absorption and duration of action, and amplifying the ancillary properties such as antioxidant capacity that differentiate Zofenopril from other ACE inhibitors. researchgate.netnih.gov

Key Structural Regions for Modification:

The Sulfhydryl (Thiol) Group: This group is fundamental to the mechanism of action of Zofenopril, as it chelates the zinc ion in the active site of ACE. Modifications in this region are approached with caution to maintain potent inhibitory activity.

The Proline Ring: The rigid structure of the proline ring helps to correctly orient the interacting groups within the ACE active site. The 4-phenylsulfanyl substituent is a key feature that distinguishes Zofenopril from earlier sulfhydryl-containing ACE inhibitors like captopril (B1668294).

The Acyl Side Chain: This part of the molecule, which includes the methylpropanoyl group, also plays a role in the binding to the enzyme. Variations in this chain can affect both potency and pharmacokinetics.

The Benzoyl Thioester: Zofenopril is a prodrug where the sulfhydryl group is protected by a benzoyl group, forming a thioester. This feature enhances its lipophilicity and oral absorption. The active form, Zofenoprilat, is released after in vivo hydrolysis. nih.gov

Strategies for Analog Development:

The exploration of Zofenopril's chemical space involves several synthetic strategies aimed at fine-tuning its properties.

Modification of the Sulfhydryl-Protecting Group: The nature of the thioester in the prodrug can be altered to modulate the rate of hydrolysis to the active Zofenoprilat. This can influence the onset and duration of action.

Substitution on the Phenylsulfanyl Moiety: Introducing various substituents on the phenyl ring of the 4-phenylsulfanyl group can impact the lipophilicity and potentially create additional binding interactions with the enzyme.

Alterations of the Proline Ring: While the proline ring itself is generally considered optimal, the development of analogs could explore other heterocyclic systems to assess their fit in the ACE active site.

Bioisosteric Replacement of the Sulfhydryl Group: A more radical approach would be to replace the sulfhydryl group with other zinc-binding moieties. However, this would likely diminish the characteristic antioxidant properties associated with the thiol group. nih.govresearchgate.net

The following table summarizes the key structural motifs of Zofenopril and the rationale for their modification in the development of new analogs.

| Structural Motif | Rationale for Modification | Potential Impact on Properties |

| Benzoyl thioester | Modulate prodrug hydrolysis rate | Altered pharmacokinetics (onset and duration of action) |

| Phenylsulfanyl group | Enhance lipophilicity and explore new binding interactions | Improved tissue penetration and potency |

| Proline ring | Optimize orientation in the ACE active site | Changes in binding affinity and selectivity |

| Methylpropanoyl side chain | Fine-tune steric and electronic interactions | Modified potency and metabolic stability |

| Sulfhydryl group (in Zofenoprilat) | Investigate alternative zinc-binding groups | Altered mechanism of action and potential loss of antioxidant effects |

Comparative Analysis with Other ACE Inhibitors:

Much of the understanding of the SAR for Zofenopril analogs is informed by comparative studies with other ACE inhibitors. For instance, the presence of the sulfhydryl group in Zofenopril is known to confer superior antioxidant and cardioprotective effects compared to dicarboxylate-containing ACE inhibitors like enalapril (B1671234). researchgate.netnih.gov The high lipophilicity of Zofenopril, partly due to the phenylsulfanyl and benzoyl groups, is also a key differentiator, potentially leading to better tissue penetration, particularly in the heart and blood vessels. researchgate.net

The active metabolite, Zofenoprilat, is a potent ACE inhibitor, with studies showing it to be approximately six times more potent than captopril in inhibiting ACE in various tissues. researchgate.net The following table provides a comparative overview of the inhibitory potency of Zofenoprilat against other ACE inhibitors in rat tissue homogenates.

| Compound | IC50 (nM) for ACE Inhibition |

| Zofenoprilat | 0.8–2.8 |

| Captopril | ~16.8 |

| Enalaprilat | ~5.6 |

| Ramiprilat | ~0.93 |

Data adapted from preclinical studies. researchgate.net

This data highlights the high potency of Zofenoprilat and provides a benchmark for the development of new analogs. Any modification to the Zofenopril scaffold would be evaluated against this high level of activity. The exploration of Zofenopril's chemical space continues to be an area of interest for developing new cardiovascular drugs with potentially enhanced therapeutic profiles.

Molecular and Cellular Pharmacology of Zofenopril and Zofenoprilat Preclinical Investigations

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Potency

Zofenoprilat (B1230023) is a highly potent inhibitor of ACE, demonstrating superior efficacy compared to several other ACE inhibitors in preclinical models. Its mechanism of action involves direct interaction with the active site of the ACE enzyme.

Preclinical investigations have established zofenoprilat as a potent ACE inhibitor. In vitro studies using rabbit lung ACE demonstrated an IC50 value of 8 nM for zofenoprilat (SQ 26,703) nih.govcaymanchem.com. This indicates a high affinity for the enzyme. Comparative studies revealed that zofenoprilat was significantly more potent than captopril (B1668294), with IC50 values of 8 nM versus 23 nM, respectively, in rabbit lung ACE preparations nih.gov. Further evaluations showed zofenoprilat to be approximately six times more potent than captopril researchgate.net, with reported EC50 values for inhibiting angiotensin I-induced contractions of isolated guinea pig ileum in the nanomolar range (1–8 nM) nih.govcaymanchem.com.

Table 1: Comparative In Vitro ACE Inhibition Potency of Zofenoprilat

| Compound | Target Enzyme/Assay | IC50/EC50 (nM) | Reference |

| Zofenoprilat | Rabbit Lung ACE | 8 | nih.govcaymanchem.com |

| Captopril | Rabbit Lung ACE | 23 | nih.gov |

| Zofenoprilat | Guinea Pig Ileum (AI-induced contraction) | 3 | nih.govcaymanchem.com |

| Zofenoprilat | Guinea Pig Ileum (AI-induced contraction) | 1–8 | nih.gov |

| Zofenoprilat | Rat Aorta ACE | 0.8–2.8 | researchgate.net |

| Zofenoprilat | Rat Brain ACE | 0.8–2.8 | researchgate.net |

| Zofenoprilat | Rat Heart ACE | 0.8–2.8 | researchgate.net |

| Zofenoprilat | Rat Lung ACE | 0.8–2.8 | researchgate.net |

| Zofenoprilat | Rat Kidney ACE | 0.8–2.8 | researchgate.net |

| Zofenoprilat | Rat Serum ACE | 0.8–2.8 | researchgate.net |

Zofenopril (B1663440) exhibits a high affinity for and more persistent binding to tissue-bound ACE, particularly in cardiac tissue nih.govresearchgate.net. The sulfhydryl group present in zofenoprilat is critical for its interaction with the zinc ion located in the active site of the ACE enzyme, forming a coordinate bond scholarsresearchlibrary.com. This specific interaction contributes to its potent inhibitory activity. Preclinical studies have confirmed the specificity of zofenoprilat's actions, as it does not antagonize the effects of angiotensin II or other spasmogenic agents researchgate.net. The sulfhydryl group in zofenopril is considered to offer superior binding to zinc compared to the carboxylic acid or phosphinic acid groups found in other ACE inhibitors scholarsresearchlibrary.com.

Table 2: Tissue Distribution of ACE Inhibition by Zofenoprilat in Rats

| Tissue | IC50 (nM) | Reference |

| Aorta | 0.8–2.8 | researchgate.net |

| Brain | 0.8–2.8 | researchgate.net |

| Heart | 0.8–2.8 | researchgate.net |

| Lung | 0.8–2.8 | researchgate.net |

| Kidney | 0.8–2.8 | researchgate.net |

| Serum | 0.8–2.8 | researchgate.net |

Activation and Metabolic Hydrolysis of Zofenopril Prodrug

Zofenopril functions as a prodrug, requiring metabolic conversion to its active form, zofenoprilat, to exert its ACE-inhibitory effects. This biotransformation is primarily achieved through esterase-mediated hydrolysis.

Upon absorption, zofenopril undergoes rapid and complete hydrolysis to zofenoprilat scholarsresearchlibrary.com. This de-esterification process is efficiently carried out by esterases present in various tissues, including the liver and gut, and notably, cardiac tissue nih.govresearchgate.net. In preclinical studies involving dogs, both the gut and liver demonstrated a high capacity for hydrolyzing zofenopril, with approximately 95% of an orally administered dose being hydrolyzed during the first pass through these organs researchgate.net. The high lipophilicity of zofenopril facilitates its uptake into tissues, where it is then promptly hydrolyzed by local esterases to release the active sulfhydryl-containing metabolite, zofenoprilat nih.govresearchgate.net. In human volunteers, the metabolic ratio of zofenoprilat to zofenopril after single oral doses ranged from approximately 6.8 to 14.9, depending on the dosage, indicating efficient conversion researchgate.net.

While preclinical studies confirm that esterases are responsible for the bioactivation of zofenopril through de-esterification, specific identification of the particular esterase isozymes involved in this process in various preclinical models is not detailed in the reviewed literature. Generally, carboxylesterases (CESs) are known to catalyze the hydrolysis of ester-containing prodrugs, with different isozymes exhibiting varying substrate specificities mdpi.comgoogleapis.comresearchgate.net. The precise esterases responsible for zofenopril's rapid hydrolysis in different tissues, such as cardiac esterases mentioned in some contexts nih.govresearchgate.net, require further specific identification.

Modulation of Endogenous Peptidergic Systems

Beyond its primary action on the renin-angiotensin system, zofenoprilat influences other endogenous peptidergic systems, notably potentiating the effects of bradykinin (B550075).

Zofenoprilat has been shown to potentiate bradykinin-induced contractions of isolated guinea pig ileum with an EC50 of 1 nM nih.govcaymanchem.com. This potentiation suggests an interaction with the bradykinin pathway. Furthermore, studies on isolated working guinea pig hearts indicated that the beneficial effects of zofenoprilat on left ventricular relaxation were mediated, at least in part, by an enhanced bradykinin–nitric oxide pathway researchgate.net. These effects were attenuated by a bradykinin-receptor antagonist, underscoring the role of bradykinin in zofenoprilat's actions researchgate.net. While zofenopril possesses a sulfhydryl group, which can influence bradykinin-dependent effects, it has been noted to have a comparatively lower bradykinin-dependent effect than some other sulfhydryl-containing ACE inhibitors nih.gov. The broader modulation of peptidergic systems by zofenopril beyond the ACE-angiotensin axis and bradykinin potentiation is an area of ongoing research.

Antioxidant Mechanisms of Zofenoprilat

Effects on Oxidized Low-Density Lipoprotein (ox-LDL) Mediated Cellular Responses

Oxidized low-density lipoprotein (ox-LDL) is a key player in the pathogenesis of atherosclerosis, promoting endothelial dysfunction and inflammation. Zofenopril, primarily through its active metabolite zofenoprilat, demonstrates a significant capacity to counteract ox-LDL-induced cellular damage. Studies have shown that zofenoprilat effectively reduces the formation of reactive oxygen species (ROS) and superoxide (B77818) induced by ox-LDL in human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner (P < .001) capes.gov.brnih.govresearchgate.netoup.com. Furthermore, zofenoprilat mitigates the decrease in intracellular glutathione (B108866) (GSH) levels caused by ox-LDL, indicating a preservation of the cellular antioxidant capacity capes.gov.brnih.govresearchgate.netoup.com.

Beyond its effects on cellular redox state, zofenopril has been shown to inhibit the expression of key adhesion molecules on endothelial cells that are upregulated by ox-LDL. Specifically, zofenoprilat significantly reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and E-selectin induced by ox-LDL on HUVECs (P < .01) capes.gov.brnih.govresearchgate.netoup.commedchemexpress.comoup.comresearchgate.netoup.com. This inhibitory effect on adhesion molecule expression is closely linked to its antioxidant properties, as it reduces the ROS production that triggers these inflammatory responses capes.gov.brnih.govresearchgate.netoup.com. In clinical studies involving hypertensive patients, zofenopril treatment led to a significant reduction in circulating levels of ox-LDL and adhesion molecules (ICAM-1, VCAM-1, E-selectin) oup.com. Additionally, in animal models of hyperlipidemia, zofenopril administration reduced plasmatic LDL oxidation, as evidenced by decreased malondialdehyde content and prolonged lag-time, alongside a reduction in atherosclerotic lesions nih.gov.

Table 1: Zofenopril's Effects on ox-LDL Mediated Cellular Responses

| Cellular Response | Inducer | Zofenoprilat Effect | Significance (P-value) | Reference(s) |

|---|---|---|---|---|

| ROS & Superoxide Formation | ox-LDL | Reduced | < .001 | capes.gov.brnih.govresearchgate.netoup.commedchemexpress.com |

| Intracellular GSH Consumption | ox-LDL | Decreased | < .01 | capes.gov.brnih.govresearchgate.netoup.com |

| VCAM-1 Expression (HUVECs) | ox-LDL | Reduced | < .01 | capes.gov.brnih.govresearchgate.netmedchemexpress.comoup.com |

| ICAM-1 Expression (HUVECs) | ox-LDL | Reduced | < .01 | capes.gov.brnih.govresearchgate.netmedchemexpress.comoup.com |

| E-selectin Expression (HUVECs) | ox-LDL | Reduced | < .01 | capes.gov.brnih.govresearchgate.netmedchemexpress.comoup.com |

| Circulating ox-LDL Levels (Human) | N/A | Reduced | < .05 | oup.com |

| Plasmatic LDL Oxidation (Rabbit) | N/A | Reduced | < .01 | nih.gov |

Prevention of Aldose Reductase Inactivation by Oxidative Stress Products

The provided literature review did not yield specific information regarding Zofenopril's direct effects on preventing the inactivation of Aldose Reductase (AR) by oxidative stress products. Therefore, this subsection cannot be detailed based on the available data.

Anti-Inflammatory Properties at the Cellular Level

In endothelial cells, zofenoprilat has been demonstrated to abolish inflammatory features induced by interleukin-1 beta (IL-1β), particularly affecting the NF-κB/cyclooxygenase-2 (COX-2)/prostanoid biochemical pathway, in a mechanism dependent on cystathionine (B15957) gamma lyase (CSE) and hydrogen sulfide (B99878) (H₂S) production nih.gov. Furthermore, zofenoprilat/CSE-dependent H₂S has been shown to prevent IL-1β-induced paracellular hyperpermeability by controlling the expression and localization of cell-cell junctional markers like ZO-1 and VE-cadherin nih.gov. It also reduces the expression of endothelial markers CD40 and CD31, which are involved in the recruitment of circulating mononuclear cells and platelets nih.gov. In clinical settings, zofenopril treatment resulted in a reduction of high-sensitivity C-reactive protein (hs-CRP) levels, an indirect marker of vascular inflammation, compared to irbesartan (B333) viamedica.pl.

Inhibition of Adhesion Molecule Expression (e.g., VCAM-1) on Endothelial Cells

A significant aspect of zofenopril's anti-inflammatory action is its ability to inhibit the expression of adhesion molecules on endothelial cells, a critical step in the inflammatory cascade that leads to the migration of monocytes into the subendothelial space capes.gov.brnih.govresearchgate.netoup.com. As detailed in section 3.4.4, zofenoprilat significantly reduces the expression of VCAM-1, ICAM-1, and E-selectin on HUVECs induced by ox-LDL and tumor necrosis factor-alpha (TNF-α) capes.gov.brnih.govresearchgate.netoup.commedchemexpress.comoup.com. This effect is dose-dependent and is attributed to the compound's potent antioxidant activity, which counteracts the ROS generation that drives the upregulation of these molecules capes.gov.brnih.govresearchgate.netoup.com. The efficacy of zofenopril in reducing adhesion molecule expression is notably superior to non-sulfhydryl ACE inhibitors like enalaprilat, which were found to be ineffective in this regard capes.gov.brnih.govresearchgate.netoup.com.

Modulation of Redox-Sensitive Transcriptional Factors (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) is a pivotal redox-sensitive transcriptional factor that plays a crucial role in the induction of adhesion molecule gene expression and subsequent inflammatory responses capes.gov.brnih.govresearchgate.netoup.com. Both ox-LDL and TNF-α have been shown to increase NF-κB activation in endothelial cells capes.gov.brnih.govresearchgate.netoup.com. Zofenoprilat effectively counteracts this activation, dose-dependently reducing the NF-κB activation induced by both ox-LDL and TNF-α in HUVECs capes.gov.brnih.govresearchgate.netoup.comoup.com. This modulation is directly linked to zofenopril's antioxidant capacity, as it reduces the intracellular ROS that are essential for NF-κB activation capes.gov.brnih.govresearchgate.netoup.com. Furthermore, zofenopril has been observed to reduce the protein expression of NF-κB in certain cancer models, underscoring its broad impact on inflammatory signaling pathways scielo.brusp.br. The anti-inflammatory effects of zofenoprilat in HUVECs, particularly concerning the NF-κB pathway, are mediated through the production of hydrogen sulfide (H₂S) nih.gov.

Table 2: Zofenopril's Modulation of NF-κB and Adhesion Molecules

| Target Molecule | Inducer | Zofenoprilat Effect | Significance (P-value) | Mechanism Link | Reference(s) |

|---|---|---|---|---|---|

| NF-κB Activation | ox-LDL | Reduced | < .001 | Antioxidant activity, ROS reduction | capes.gov.brnih.govresearchgate.netoup.com |

| NF-κB Activation | TNF-α | Reduced | < .001 | Antioxidant activity, ROS reduction | capes.gov.brnih.govresearchgate.netoup.com |

| VCAM-1 Expression | ox-LDL | Reduced | < .01 | Antioxidant activity, ROS reduction | capes.gov.brnih.govresearchgate.netoup.com |

| ICAM-1 Expression | ox-LDL | Reduced | < .01 | Antioxidant activity, ROS reduction | capes.gov.brnih.govresearchgate.netoup.com |

| E-selectin Expression | ox-LDL | Reduced | < .01 | Antioxidant activity, ROS reduction | capes.gov.brnih.govresearchgate.netoup.com |

| NF-κB Protein Expression | N/A (Tumor Model) | Reduced | N/A | N/A | scielo.brusp.br |

| Inflammatory Features (IL-1β) | IL-1β | Abolished | N/A | CSE/H₂S-mediated | nih.gov |

Effects on Cellular Ion Homeostasis

While a broad overview of cellular ion homeostasis is not extensively detailed in the reviewed literature, specific effects on calcium ion handling within cardiac cells are well-documented, as detailed in the following subsection.

Regulation of Sarcoplasmic Reticulum (SR) Calcium Uptake and Release in Isolated Cardiac Tissue

Zofenopril, through its active metabolite zofenoprilat, significantly influences calcium handling within cardiac sarcoplasmic reticulum (SR). In isolated rat hearts, acute exposure to zofenoprilat resulted in a significant increase in SR (⁴⁵)Ca uptake researchgate.netebi.ac.uknih.gov. This effect was also confirmed in chronic experiments where rats were treated with zofenopril for 15 days, showing a sustained increase in the rate of SR (⁴⁵)Ca uptake researchgate.netebi.ac.uknih.govresearchgate.net. Concurrently, the rate constant of calcium-induced calcium release was observed to be slightly, though not significantly, higher, and the calcium leak under conditions that promote SR channel closure was significantly increased researchgate.netebi.ac.uknih.gov.

Table 3: Zofenopril's Impact on Cardiac SR Calcium Handling

| Parameter | Zofenoprilat (Acute) | Zofenopril (Chronic) | Significance | Reference(s) |

|---|---|---|---|---|

| SR (⁴⁵)Ca Uptake | Increased | Increased | Significant | researchgate.netebi.ac.uknih.govresearchgate.net |

| Rate Constant of Ca²⁺-induced Ca²⁺ Release | Slightly Higher | Not specified | Not significant | researchgate.netebi.ac.uknih.gov |

| Ca²⁺ Leak (SR channel closure conditions) | Increased | Not specified | Significant | researchgate.netebi.ac.uknih.gov |

| Phospholamban Expression | Decreased | Not Modified | Acute only | researchgate.netebi.ac.uknih.govresearchgate.net |

| Overall SR Calcium Cycling & Uptake Stimulation | Yes | Yes | N/A | researchgate.netebi.ac.uknih.govresearchgate.netabmole.comglpbio.comtargetmol.com |

Gene Expression Analysis of Calcium Handling Proteins

Preclinical investigations into the molecular mechanisms of zofenopril and its active metabolite, zofenoprilat, have explored their impact on cardiac calcium handling proteins, which are critical regulators of myocardial contractility and relaxation. Alterations in the expression and function of these proteins are hallmarks of various cardiac pathologies. Studies examining the effects of zofenopril and zofenoprilat on the gene expression of key calcium handling proteins have provided specific insights into their cellular pharmacology.

In chronic preclinical studies involving zofenopril administration, a similar significant increase in SR calcium uptake was observed. However, the impact on gene expression differed slightly from the acute model. While general gene expression related to calcium handling was not significantly modified, the specific observation of decreased phospholamban expression noted in the acute model was not replicated in the chronic setting nih.gov. This suggests a potential temporal or model-dependent effect of zofenopril on phospholamban gene expression.

The observed effects on phospholamban expression, particularly the decrease in the acute phase, suggest a potential mechanism by which zofenoprilat might enhance SR calcium cycling. However, the lack of consistent changes in other calcium handling protein genes in these specific preclinical investigations highlights the complexity of drug-target interactions and the need for further detailed transcriptomic analyses.

Table 1: Gene Expression Changes of Phospholamban in Preclinical Models

| Protein/Gene | Model | Treatment | Gene Expression Change | Notes | Citation |

| Phospholamban | Acute | Zofenoprilat | Decreased | Gene expression not otherwise modified in calcium handling proteins | nih.gov |

| Phospholamban | Chronic | Zofenopril | Not modified | Decrease observed in acute model, but not in chronic model | nih.gov |

Compound List:

Zofenopril

Zofenoprilat

Mechanistic Studies of Zofenopril in Preclinical Animal Models

Comparative Pharmacological Profile in Animal Models of Cardiovascular Dysregulation

Zofenopril's interaction with the renin-angiotensin system (RAS) and its effects on specific tissues have been characterized in detail through comparative studies in different animal models.

Renin-Angiotensin System Modulation in Normotensive and Hypertensive Animal Models (e.g., SHR, 2K-1C Rats)

Preclinical studies have consistently demonstrated zofenopril's robust and long-lasting antihypertensive effects in various models of hypertension. In two-kidney, one-clip (2K-1C) renal hypertensive rats, zofenopril (B1663440) induced a dose-dependent and prolonged reduction in blood pressure, lasting over 17 hours. researchgate.net Notably, at an equimolar dose, zofenopril's effect on lowering blood pressure was significantly greater than that of captopril (B1668294). researchgate.net In spontaneously hypertensive rats (SHRs), zofenopril also produced a dose-dependent decrease in blood pressure. researchgate.netnih.gov Chronic administration of zofenopril to SHRs for six months led to a significant reduction in mean arterial pressure. researchgate.net

Interestingly, the antihypertensive mechanism of ACE inhibitors like zofenopril may differ between hypertension models. In SHRs, the chronic antihypertensive effect appears to be partially dependent on a decrease in aldosterone (B195564) activity, a consequence of reduced angiotensin II formation. scispace.com In contrast, in 2K-1C rats, the blood pressure-lowering effect is attributed to mechanisms beyond the reduction of mineralocorticoid activity. scispace.com Furthermore, studies in SHRs have shown that while both zofenopril and enalapril (B1671234) can reduce tissue ACE expression in the aorta, only zofenopril was effective in the carotid arteries. oup.com Recent investigations in SHRs have also explored the interaction between zofenopril and ACE2, a key enzyme in the renin-angiotensin system. mdpi.comnih.govnih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Two-Kidney, One-Clip (2K-1C) Rats | Dose-dependent and long-lasting (>17h) blood pressure reduction. More potent than captopril at equimolar doses. | researchgate.net |

| Spontaneously Hypertensive Rats (SHR) | Dose-dependent lowering of blood pressure. Chronic treatment reduces mean arterial pressure. | researchgate.netnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Chronic antihypertensive effect partially due to decreased aldosterone activity. | scispace.com |

Evaluation of Tissue-Selective ACE Inhibition in Cardiac and Vascular Tissues

A distinguishing feature of zofenopril highlighted in preclinical research is its significant and sustained inhibition of tissue ACE, particularly in the heart and blood vessels. viamedica.ploatext.com This high affinity for tissue ACE is attributed to its lipophilicity, which facilitates greater tissue penetration. viamedica.plnih.govemjreviews.com In vitro studies using homogenates from various rat tissues, including the aorta, heart, and lung, demonstrated that the active metabolite, zofenoprilat (B1230023), is a potent inhibitor of ACE, approximately six times more potent than captopril. researchgate.net

Zofenopril is unique in its ability to produce long-lasting and selective inhibition of cardiac tissue ACE. viamedica.pl This is likely due to the efficient uptake of the prodrug by heart tissue and its prompt hydrolysis to the active form, zofenoprilat. viamedica.pl When compared to other ACE inhibitors in spontaneously hypertensive rats, zofenopril demonstrated a more prolonged activity in inhibiting cardiac ACE. emjreviews.com This preferential action on tissue ACE is believed to contribute significantly to its cardioprotective effects, independent of its systemic blood pressure-lowering activity. oup.com

| Tissue | IC50 (nM) | Comparative Potency | Reference |

|---|---|---|---|

| Aorta | 0.8 - 2.8 | ~6x more potent than captopril | researchgate.net |

| Brain | 0.8 - 2.8 | ||

| Heart | 0.8 - 2.8 | ||

| Lung | 0.8 - 2.8 |

Investigation of Organ-Protective Mechanisms Beyond ACE Inhibition

Zofenopril's benefits extend beyond its primary function of ACE inhibition, with preclinical studies revealing significant organ-protective properties.

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

Zofenopril has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. researchgate.netviamedica.plnih.gov In both murine and swine models of I/R, pretreatment with zofenopril significantly reduced the size of the myocardial infarct and levels of cardiac troponin I. nih.govresearchgate.netnih.gov These protective effects are associated with an increase in the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S), both of which have cytoprotective and antioxidant properties. nih.govresearchgate.netnih.gov

In isolated perfused rat hearts, zofenopril improved post-ischemic left ventricular function, increased coronary flow, and reduced the release of creatine (B1669601) kinase. researchgate.netviamedica.pl It also mitigated lipid peroxidation during reperfusion. researchgate.net Notably, zofenopril was found to be more potent than captopril in restoring cardiac function after I/R. viamedica.pl The cardioprotective mechanisms of zofenopril in I/R injury are believed to be linked to its ability to increase NO and H2S signaling, which helps to preserve myocardial blood flow and reduce cellular damage. nih.govresearchgate.netnih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Murine Model | Reduced infarct size and cardiac troponin I levels. Increased plasma and myocardial H2S and NO levels. | nih.govresearchgate.netnih.govresearchgate.net |

| Swine Model | Reduced infarct size and cardiac troponin I levels. Preserved ischemic zone endocardial blood flow. Increased plasma H2S levels. | nih.govresearchgate.netnih.gov |

| Isolated Rat Heart | Improved post-ischemic LV function, increased coronary flow, reduced creatine kinase release, and reduced lipid peroxidation. | researchgate.netviamedica.pl |

Attenuation of Cardiac Remodeling in Experimental Myocardial Damage Models (e.g., Doxorubicin-Induced Cardiotoxicity)

Zofenopril has shown promise in mitigating cardiac damage induced by chemotherapeutic agents like doxorubicin (B1662922). In rat models of doxorubicin-induced cardiotoxicity, zofenopril treatment prevented several adverse cardiac effects. nih.govresearchgate.net Specifically, zofenopril prevented the doxorubicin-induced lengthening of the QalphaT interval on the electrocardiogram and the depression of the heart's positive inotropic response to isoprenaline. nih.govresearchgate.net Furthermore, it prevented the increase in relative heart weight associated with doxorubicin administration. nih.govresearchgate.net

The cardioprotection offered by zofenopril in this context appears to be related to its ability to inhibit cardiac ACE and may involve additional mechanisms. nih.gov Studies have shown that zofenopril is more potent than lisinopril (B193118) in preventing doxorubicin-induced cardiotoxicity at doses that only partially inhibit serum ACE, suggesting a significant role for cardiac tissue ACE inhibition. nih.gov Importantly, zofenopril's protective effects did not interfere with the antitumor activity of doxorubicin in a mouse xenograft model. nih.govresearchgate.net The mechanisms behind this protection are thought to involve the inhibition of the renin-angiotensin system, which is implicated in doxorubicin-induced myocyte apoptosis and fibrosis, as well as potential antioxidant effects. jacc.orgfrontiersin.orgresearchgate.net

| Parameter | Effect of Doxorubicin | Effect of Zofenopril + Doxorubicin | Reference |

|---|---|---|---|

| QalphaT Interval | Significant Lengthening | Completely Prevented | nih.govresearchgate.netnih.govresearchgate.net |

| Inotropic Response to Isoprenaline | Selectively Depressed | Prevented | nih.govresearchgate.net |

| Relative Heart Weight | Significant Increase | Prevented | nih.govresearchgate.net |

Antioxidant and Anti-Inflammatory Effects in Atherosclerosis Progression Models (e.g., ApoE-deficient mice)

The development of atherosclerosis is closely linked to inflammation and oxidative stress. wjgnet.comtermedia.pl Preclinical studies in models like apolipoprotein E (ApoE)-deficient mice, which are prone to developing atherosclerotic lesions, have suggested a potential role for ACE inhibitors in mitigating this process. wjgnet.comahajournals.orgnih.gov While direct studies focusing solely on zofenopril in ApoE-deficient mice are limited in the provided search results, the known antioxidant properties of zofenopril, attributed to its sulfhydryl group, suggest it could be beneficial. nih.govemjreviews.comtandfonline.com

ACE inhibitors, in general, are thought to ameliorate vascular injury by suppressing the activity of ROS-generating enzymes and inflammatory mediators, while up-regulating antioxidant defense systems. wjgnet.com For instance, enalapril has been shown to have these effects in ApoE-deficient mice. wjgnet.com Given zofenopril's established antioxidant activity and its ability to reduce oxidative stress, it is plausible that it could exert anti-inflammatory and antioxidant effects in the context of atherosclerosis. emjreviews.comresearchgate.net In Watanabe heritable hyperlipidemic rabbits, another model for atherosclerosis, zofenopril significantly reduced atherosclerosis in the abdominal aorta and common carotid arteries. emjreviews.com Further research is needed to specifically delineate the effects of zofenopril on the inflammatory and oxidative pathways in ApoE-deficient mice.

Uroprotective and Nephroprotective Mechanisms in Chemotherapy-Induced Toxicity Models (e.g., Cyclophosphamide-Induced Uro/Nephrotoxicity)

Zofenopril has been investigated for its potential protective effects against chemotherapy-induced damage to the urinary system, specifically urotoxicity and nephrotoxicity caused by agents like cyclophosphamide (B585). dovepress.comresearchgate.net In preclinical studies using Wistar albino rats, cyclophosphamide administration led to significant kidney and bladder damage. dovepress.comresearchgate.net The protective mechanisms of zofenopril in this context are attributed to its antioxidant and anti-inflammatory properties. dovepress.comnih.gov

A key study demonstrated that zofenopril treatment in rats with cyclophosphamide-induced toxicity provided significant uroprotective and nephroprotective effects. dovepress.comresearchgate.net Treatment with zofenopril helped to prevent the detrimental histopathological changes in both the kidney tissue and the bladder urothelium that are typically seen after cyclophosphamide exposure. dovepress.comresearchgate.net The proposed mechanism for this protection involves the mitigation of oxidative stress and inflammation. dovepress.comnih.gov

Cyclophosphamide treatment was shown to disturb the urinary excretion of urea (B33335) and creatinine, elevate kidney injury biomarkers such as cystatin-C, and increase inflammatory markers like the neutrophil-lymphocyte ratio (NLR) and pro-inflammatory cytokines (IL-6 and TNF-α). dovepress.comnih.gov Zofenopril administration was found to attenuate these effects. dovepress.comnih.gov For instance, while cyclophosphamide injection significantly increased IL-6 and TNF-α levels in kidney tissue, zofenopril treatment helped to reduce these inflammatory markers. dovepress.comnih.gov Furthermore, zofenopril non-significantly restored the total antioxidant capacity which was depleted by cyclophosphamide. dovepress.comnih.gov These findings suggest that the sulfhydryl group in zofenopril's structure contributes to its antioxidant activity, which, combined with its anti-inflammatory effects, underpins its protective role in chemotherapy-induced uro/nephrotoxicity. dovepress.comnih.gov

Table 1: Effect of Zofenopril on Kidney Injury and Inflammatory Markers in Cyclophosphamide-Treated Rats

| Parameter | Cyclophosphamide (PC) Group | Zofenopril (ZOF) Group | Protective Effect of Zofenopril |

|---|---|---|---|

| Kidney Injury Molecule-1 (KIM-1) | Markedly Elevated | Prevented Elevation | Nephroprotective |

| Cystatin-C (Cys-C) | Significantly Elevated (p=0.019) | Prevented Elevation | Nephroprotective |

| Neutrophil-Lymphocyte Ratio (NLR) | Significantly Increased (p=0.001) | Prevented Increase | Anti-inflammatory |

| Interleukin-6 (IL-6) | Significantly Increased (p=0.016) | Attenuated Increase (non-significant) | Anti-inflammatory |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Increased (p≤0.007) | Attenuated Increase | Anti-inflammatory |

| Total Antioxidant Capacity (TAC) | Significantly Decreased (p<0.0001) | Restored (non-significant) | Antioxidant |

| Histopathological Changes (Kidney/Bladder) | Obvious structural alteration | Significant prevention of alterations | Uro/Nephroprotective |

Data sourced from studies on Wister Albino female rats. dovepress.comnih.gov

Impact on Endothelial Function and Vascular Reactivity in Animal Models

Zofenopril has demonstrated significant beneficial effects on endothelial function and vascular reactivity in various preclinical animal models, particularly in spontaneously hypertensive rats (SHR). oup.comnih.gov Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is a hallmark of hypertension. nih.gov Zofenopril treatment has been shown to improve this dysfunction. nih.govoup.com

In SHRs, chronic treatment with zofenopril led to a dose-dependent improvement in the relaxation of aortic rings in response to acetylcholine, an endothelium-dependent vasodilator. nih.gov This improvement in endothelial function is linked to the increased bioavailability of nitric oxide (NO). nih.gov Zofenopril achieves this by inhibiting the angiotensin-converting enzyme (ACE), which not only reduces the production of angiotensin II (a vasoconstrictor) but also prevents the breakdown of bradykinin (B550075). viamedica.pl Increased bradykinin levels stimulate the release of NO from endothelial cells. viamedica.pl

A unique aspect of zofenopril's mechanism is its ability to increase the bioavailability of hydrogen sulfide (H₂S), another endogenous gasotransmitter with vasorelaxant properties. oup.comoup.comnih.gov This action is attributed to the sulfhydryl group in its active metabolite, zofenoprilat. oup.comresearchgate.net Studies have shown that zofenopril, but not non-sulfhydryl ACE inhibitors like enalapril, restores impaired acetylcholine-induced vasorelaxation and enhances L-cysteine-induced relaxation in SHRs. oup.comoup.com This effect was correlated with the restoration of cystathionine-γ-lyase (CSE) expression, an enzyme involved in H₂S production, and increased plasma and tissue H₂S levels. oup.comnih.gov This dual action on both the NO and H₂S pathways contributes to its potent vasculoprotective effects, which appear to be partially independent of ACE inhibition. oup.com

Table 2: Effects of Zofenopril on Vascular Reactivity in Spontaneously Hypertensive Rats (SHR)

| Animal Model | Vascular Parameter | Observation with Zofenopril Treatment | Reference |

|---|---|---|---|

| SHR | Acetylcholine-induced vasorelaxation (Aortic Rings) | Significantly increased relaxation compared to untreated SHR. | nih.gov |

| SHR | Acetylcholine-induced vasorelaxation (Aorta & Carotid) | Restored impaired relaxation (enalapril did not). | oup.com |

| SHR | L-cysteine-induced vasorelaxation (Aorta & Carotid) | Significantly enhanced relaxation. | oup.com |

| SHR | Aortic ACE Expression | Mitigated the increase in tissue ACE expression. | oup.com |

| SHR | Carotid ACE Expression | Mitigated the increase in tissue ACE expression (enalapril was not effective). | oup.com |

Preclinical In Vivo Metabolism Studies

Pathways of Biotransformation of Zofenopril in Animal Species

Zofenopril is a prodrug, meaning it is administered in an inactive form and must be converted in the body to its active metabolite. researchgate.netmedscape.com The primary pathway of biotransformation for zofenopril is the rapid and extensive hydrolysis of its ester group to form the active sulfhydryl-containing metabolite, zofenoprilat. medscape.comresearchgate.net This conversion is mediated by esterase enzymes found in various tissues and plasma. medscape.comresearchgate.net

Studies in multiple animal species, including rats, dogs, mice, hamsters, guinea pigs, and rabbits, have shown that the fundamental metabolic pathways are qualitatively similar to those in humans. researchgate.netnih.gov Following the initial hydrolysis to zofenoprilat, further biotransformation can occur. While the primary active compound is zofenoprilat, the metabolic processes are generally characterized by Phase I reactions, such as N- and O-demethylation, and Phase II reactions, which involve the conjugation of the demethylated products with glucuronic acid or sulfate. nih.gov

The efficiency of the initial bioactivation can vary between species and is influenced by the site of absorption and first-pass metabolism in the gut, liver, and lungs. researchgate.net In rats, for example, the absorption and subsequent bioactivation occur at various levels of the gastrointestinal tract. researchgate.net Despite these variations, the conversion to zofenoprilat is a consistent and crucial step for its pharmacological activity across different preclinical animal models. researchgate.net

Tissue Distribution of Zofenopril and Zofenoprilat in Preclinical Models

The tissue distribution of zofenopril and its active metabolite zofenoprilat is a key determinant of its pharmacological effect, particularly its sustained action on tissue-specific ACE. medscape.comresearchgate.net A defining characteristic of zofenopril is its high lipophilicity compared to many other ACE inhibitors. medscape.com This property facilitates extensive penetration into tissues. medscape.combiorxiv.org

In preclinical models, such as rats, studies using radiolabeled [¹⁴C]zofenopril have shown that 24 hours after administration, the concentrations of the drug are higher in the heart and the aortic wall than in the plasma. medscape.com This indicates a significant uptake and retention in cardiovascular tissues. medscape.com Zofenoprilat also demonstrates potent inhibitory activity on ACE in homogenates of various tissues from spontaneously hypertensive rats, including the aorta, brain, heart, lung, and kidney. researchgate.net

The ability of zofenopril to be efficiently taken up by heart tissue and then promptly hydrolyzed by cardiac esterases to the active zofenoprilat contributes to its potent and long-lasting inhibition of cardiac ACE. viamedica.plresearchgate.net This contrasts with some other ACE inhibitors that show less pronounced or transient effects on cardiac ACE. researchgate.net The preferential accumulation and sustained activity in cardiovascular tissues are considered important for zofenopril's cardioprotective effects observed in animal models. viamedica.plresearchgate.net

Table 3: Relative Inhibition of Tissue ACE by Zofenoprilat in Spontaneously Hypertensive Rats (SHR)

| Tissue | Inhibitory Potency (IC₅₀) |

|---|---|

| Aorta | Potent Inhibition |

| Brain | Potent Inhibition |

| Heart | Potent and Long-Lasting Inhibition |

| Lung | Potent Inhibition |

| Kidney | Potent Inhibition |

| Serum | Potent Inhibition |

Data based on in vitro studies using tissue homogenates from SHRs. researchgate.net

Computational and Theoretical Chemistry of Zofenopril

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are crucial for dissecting the electronic structure of molecules. These methods allow for the computation of molecular geometries, energies, and electronic properties, offering a detailed understanding of a compound's behavior.

Density Functional Theory (DFT) Studies on Conformational Isomers

DFT calculations have been utilized to explore the conformational landscape of Zofenopril (B1663440) and its active metabolite, Zofenoprilat (B1230023). Studies indicate that both Zofenopril and Zofenoprilat favor more stable trans conformers in various states, including solid, gas-phase, and aqueous solutions nku.edu.trshd.org.rszhangqiaokeyan.com. These investigations typically involve geometry optimization using DFT functionals, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p) nku.edu.trshd.org.rs. Such calculations can identify multiple low-energy conformers, providing insights into their relative stabilities and spatial arrangements. For instance, one study reported finding 119 conformers for a related compound after sequential optimization steps, with their relative energies being determined shd.org.rs. The exploration of these conformational energy surfaces is vital for understanding how the molecule can adopt different shapes, which can influence its interactions and properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in understanding a molecule's electronic properties, reactivity, and stability researchgate.netscience.gov. DFT calculations are instrumental in determining these frontier molecular orbitals and their energy gap (HOMO-LUMO gap). A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower kinetic stability, as it represents the energy required for electronic excitation researchgate.netscience.govresearchgate.net. For related ACE inhibitors like Captopril (B1668294), computational studies using DFT have indicated that the HOMO orbitals are often localized around specific atoms, such as sulfur nku.edu.tr. While specific HOMO-LUMO energy values for Zofenopril or Zofenoprilat were not explicitly detailed in the reviewed literature, the methodology is well-established for predicting electronic charge distribution and potential sites for chemical reactions nku.edu.trscience.govresearchgate.net. The HOMO can be associated with electron-donating capabilities, while the LUMO relates to electron-accepting abilities, which are fundamental to ligand-protein interactions science.gov.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict how a ligand (like Zofenoprilat) interacts with its biological target (Angiotensin-Converting Enzyme, ACE). These methods help in understanding binding modes, affinities, and the structural basis of inhibition.

Ligand-Protein Interaction Analysis with Angiotensin-Converting Enzyme

Molecular docking simulations are employed to predict the binding poses of Zofenoprilat within the active site of ACE. These studies aim to identify the key amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. While specific studies focusing solely on Zofenoprilat docking to ACE (ACE1) were not directly detailed in the provided snippets, related research on ACE inhibitors provides a clear precedent. For example, a study involving docking of various ACE inhibitors, including Zofenopril, to human ACE2 (hACE2) reported a binding score for Zofenopril of -4.6 kcal/mol, with an interaction involving Pro389 via an arene-hydrogen bond. This illustrates the type of analysis performed, predicting how the molecule fits into the enzyme's pocket and the specific interactions formed.

Prediction of Binding Modes and Affinities for Zofenoprilat

The active metabolite, Zofenoprilat, is the species that directly inhibits ACE. Molecular docking and related computational methods are used to predict its binding affinity and the precise orientation (binding mode) within the ACE active site. These predictions are crucial for understanding the potency of the drug. The docking score of -4.6 kcal/mol for Zofenopril to hACE2, along with the identified hydrogen bond interaction with Pro389, serves as an example of how binding modes and affinities are quantified and analyzed in silico. Such studies help elucidate the molecular recognition events that underpin ACE inhibition.

Simulation of Spectroscopic Properties

The simulation of spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, using computational methods is a common practice in medicinal chemistry. These simulations aid in the characterization and structural elucidation of drug molecules, often by comparing predicted spectra with experimental data researchgate.net.

Theoretical Prediction of Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing compounds based on their mass-to-charge ratio and fragmentation patterns. Theoretical prediction of these patterns involves simulating the fragmentation process of a molecule under specific ionization conditions. This is achieved through various computational approaches, including quantum chemical calculations and rule-based algorithms, often implemented in specialized software. These predictions aid in elucidating unknown structures and confirming compound identities by comparing theoretical fragmentation trees with experimental mass spectra cardiff.ac.uknih.govacdlabs.com. While general methods for predicting mass spectrometric fragmentation patterns exist and are applied across various chemical classes, specific theoretical fragmentation pathways for Zofenopril(1-) have not been extensively detailed in the provided literature. However, the application of these predictive tools is essential for the comprehensive characterization of such compounds in analytical workflows electronicsandbooks.com.

Vibrational Analysis and Infrared Spectroscopy Simulations

Vibrational analysis, often studied through infrared (IR) spectroscopy, provides a unique fingerprint of a molecule by examining the vibrational states of its bonds and functional groups mdpi.com. Theoretical simulations of IR spectra, typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, allow for the assignment of specific vibrational modes and frequencies. These simulations help in interpreting experimental IR spectra and understanding molecular structure and dynamics scholarsresearchlibrary.comsouthampton.ac.uk.

Studies involving Zofenopril have utilized Fourier-transform infrared (FT-IR) spectroscopy, particularly in the context of forming inclusion complexes with cyclodextrins to enhance its solubility. These investigations have reported spectral changes indicative of complex formation. For instance, a peak observed at approximately 1470 cm⁻¹ in the spectrum of Zofenopril was noted to be absent in the inclusion complex, and shifts in the S-CH stretching vibration were also observed, suggesting interactions involving these functional groups researchgate.net. These observations underscore the utility of IR spectroscopy in characterizing Zofenopril and its interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. By quantifying molecular properties (descriptors) and relating them to observed biological effects, QSAR models can predict the activity of new compounds and guide the design of more potent molecules.

Development of Predictive Models for ACE Inhibition Potency

QSAR methodologies have been applied to a series of known Angiotensin-Converting Enzyme (ACE) inhibitors, including Zofenopril, to develop models predicting their inhibitory potency. These studies typically involve calculating various molecular descriptors that numerically represent structural and physicochemical properties.

A QSAR analysis incorporating Zofenopril and other ACE inhibitors yielded a model with a significant correlation, indicated by an R-squared value of 94.49% innovareacademics.ininnovareacademics.in. The developed QSAR equation correlating molecular descriptors with ACE inhibitory activity was:

Activity = 2.90 - 0.168 (Molar Volume) + 0.117 (Parachor) + 0.160 (Molar Refractivity) + 1.68 (LogP) - 0.179 (Molecular Weight) innovareacademics.ininnovareacademics.in

The key molecular descriptors identified as significant for predicting ACE inhibition potency in this model include molar volume, parachor, molar refractivity, lipophilicity (LogP), and molecular weight innovareacademics.ininnovareacademics.in.

Advanced Analytical Methodologies for Zofenopril Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques are indispensable for separating, identifying, and quantifying Zofenopril (B1663440) and related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominent methods employed.

Several HPLC methods have been developed and validated for the determination of Zofenopril in pharmaceutical formulations. These methods typically utilize reversed-phase columns with UV detection. The choice of mobile phase composition, pH, and detection wavelength is optimized to achieve good separation, sensitivity, and specificity.

One common approach employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH around 2.5, eluted isocratically. Detection is often performed at 205 nm or 270 nm. For instance, a method using a Prontosil LC18 column with an acetonitrile:phosphate buffer (pH 2.5, 0.02 M) mobile phase (80:20, v/v) at a flow rate of 2.0 mL/min achieved a retention time of 4.27 minutes for Zofenopril. This method demonstrated linearity in the range of 90-210 µg/mL, with correlation coefficients (R²) greater than 0.995. Precision, measured as relative standard deviation (RSD), was less than 2%, and recoveries ranged from 99.34% to 100.21% medjchem.commedjchem.com. Another validated method used a C18 column with methanol-water (pH 2.5) in a gradient mode, detecting Zofenopril at 270 nm. This method showed linearity for Zofenopril concentrations between 1.0–70.0 µg/mL, with LOD and LOQ values of 0.129 µg/mL and 0.292 µg/mL, respectively, and recoveries between 99.42% and 100.67% oup.com.

Table 1: HPLC Methods for Zofenopril Analysis

| Parameter | Method 1 medjchem.commedjchem.com | Method 2 oup.com | Method 3 researchgate.net | Method 4 researchgate.net |

| Column | Prontosil LC18 (250 mm × 4.6 mm, 5 µm) | C18 | Purospher BDS C18 (250 mm× 4.6 mm id, 5µm) | Agilent LiChrospher C18 (250x4.0 mm id, 5 microm) |

| Mobile Phase | Acetonitrile: Buffer (pH 2.5, 0.02 M) (80:20, v/v) | Methanol (B129727): Water (pH 2.5 with H3PO4), gradient | Acetonitrile: Methanol: 0.02M NaH2PO4 buffer (40:20:40), pH 7.2 | Gradient (A) water-TFA (99.9:0.1 v/v) and (B) acetonitrile-TFA (99.1:0.1 v/v) |

| Flow Rate (mL/min) | 2.0 | Not specified | 1.0 | 1.0 |

| Detection Wavelength | 205 nm | 270 nm | 245 nm | 225.0 nm |

| Retention Time (min) | 4.27 | ZOF: 11.16 | ZOF: 6.86 | Not specified |

| Linearity Range (µg/mL) | 90-210 | ZOF: 1.0-70.0 | ZOF: 100-600 | ZOF: 5.0-40.0 |

| LOD (µg/mL) | 0.38 | ZOF: 0.129 | ZOF: 0.51 | Not specified |

| LOQ (µg/mL) | 1.28 | ZOF: 0.292 | ZOF: 5 | Not specified |

| Recovery (%) | 99.34-100.21 | 99.42-100.67 | Assay in tablets: 99.92-100.07 | Not specified |

| Precision (RSD %) | < 1.0 | < 1.5 | < 1.0 | Not specified |

LC-MS/MS is the method of choice for the sensitive and selective quantification of Zofenopril and its active metabolite, Zofenoprilat (B1230023), in biological matrices like plasma. Due to the presence of a thiol group in Zofenoprilat, which can readily oxidize to disulfides, sample preparation often involves the use of stabilizers such as 1,4-dithiothreitol (DTT) or derivatization agents like N-ethylmaleimide (NEM) to prevent degradation and ensure accurate measurement oup.compillbuys.com.

Methods typically employ reversed-phase columns (e.g., C8 or C18) with mobile phases comprising organic solvents (like methanol or acetonitrile) and acidic modifiers (such as formic acid). Detection is performed using tandem mass spectrometry, often with electrospray ionization (ESI) in positive or negative ion modes. Diazepam or other suitable compounds are frequently used as internal standards (IS) to improve the accuracy and precision of quantification.

One validated LC-MS/MS method utilized an Agilent ZORBAX Eclipse XDB-C8 column with a methanol/0.1% formic acid mobile phase (85:15, v/v) at a flow rate of 0.2 mL/min, employing positive ESI. The method achieved linearity for Zofenopril from 0.2 to 800 ng/mL and for Zofenoprilat from 0.5 to 2,000 ng/mL, with LODs of 0.1 ng/mL for Zofenopril and 0.25 ng/mL for Zofenoprilat. Extraction recoveries for Zofenopril and Zofenoprilat were reported to be in the range of 83-92% oup.comnih.govoup.com. Another study reported LOQ values of 1 ng/mL for Zofenopril and 2 ng/mL for Zofenoprilat, with inter- and intra-assay precision and accuracy better than 10% pillbuys.comnih.gov.

Table 2: LC-MS/MS Methods for Zofenopril and Zofenoprilat Quantification in Biological Matrices

| Parameter | Method 1 oup.comnih.govoup.com | Method 2 pillbuys.comnih.govresearchgate.net |

| Column | Agilent ZORBAX Eclipse XDB-C8 | Not specified |

| Mobile Phase | Methanol: 0.1% Formic Acid (85:15, v/v) | Not specified |

| Flow Rate (mL/min) | 0.2 | Not specified |

| Ionization | ESI+ | Negative ion spray (tested), ESI+ implied |

| Internal Standard | Diazepam | Fluorine derivatives (implied) |

| Sample Prep | LLE (MTBE), DTT stabilization | Toluene extraction, NEM derivatization (for pillbuys.comnih.gov) |

| Linearity ZOF (ng/mL) | 0.2–800 | 1–300 |

| Linearity Zofenoprilat (ng/mL) | 0.5–2,000 | 2–600 |

| LOD ZOF (ng/mL) | 0.1 | 1 |

| LOQ ZOF (ng/mL) | 0.2 | 1 |

| LOD Zofenoprilat (ng/mL) | 0.25 | 2 |

| LOQ Zofenoprilat (ng/mL) | 0.5 | 2 |

| Recovery ZOF (%) | 87.7-91.6 | 84.8 |

| Recovery Zofenoprilat (%) | 82.9-86.7 | 70.1 |

| Precision/Accuracy (%) | < 6.7 (CV for ratios) | < 10 |

Information specifically detailing chiral chromatographic methods for assessing the enantiomeric purity of Zofenopril was not found within the provided search results. While Zofenopril is a chiral molecule, the focus of the retrieved literature was primarily on its quantification and impurity profiling using achiral chromatographic techniques or on its electrochemical behavior. Further investigation into specialized chiral stationary phases or methods would be necessary to address enantiomeric purity.

Electrochemical Methods for Characterization and Quantification

Electrochemical techniques offer sensitive and rapid methods for the characterization and quantification of Zofenopril, leveraging its electroactive functional groups.

Cyclic voltammetry (CV) and Square-Wave Voltammetry (SWV) have been employed to study the electrochemical behavior of Zofenopril. These studies often involve investigating its oxidation or reduction pathways on electrodes such as hanging mercury drop electrodes (HMDE) or glassy carbon electrodes in various buffer solutions.

Zofenopril exhibits an irreversible, adsorption-controlled electrochemical oxidation signal at approximately 1.1 V versus Ag/AgCl in Britton-Robinson buffer at pH 5.0, attributed to the oxidation of its sulfur atom. Theoretical calculations, including DFT at the B3LYP/6-31+G(d)//AM1 level, have been used to support proposed mechanisms researchgate.netacs.orgingentaconnect.com. CV studies have also revealed cathodic (reduction) behavior, showing a reversible reduction-oxidation wave between -0.6 V and -0.8 V, and two irreversible reduction peaks at -1.3 V and -1.65 V at pH 5.5 on HMDE electrochemsci.orgresearchgate.net. SWV has been utilized to quantify Zofenopril, demonstrating a linear relationship between peak current and concentration.

Table 3: Electrochemical Methods for Zofenopril Characterization and Quantification

| Technique | Electrode Type | Supporting Electrolyte/Buffer | pH | Potential Range / Peak Location | Behavior / Mechanism | Linear Range (Concentration) | LOD / LOQ | Application |

| Cyclic Voltammetry (CV) | HMDE / Ag/AgCl | Britton-Robinson (BR) | 5.0-5.5 | ~1.1 V (Anodic), -0.75V, -1.3V, -1.65V (Cathodic) | Anodic: Irreversible, adsorption-controlled oxidation of S. Cathodic: Reversible (PcI), Irreversible (PcII, PcIII) | Not for quantification in these studies | Not specified for CV | Electrochemical behavior studies |

| Square-Wave Voltammetry (SWV) | Not specified | Britton-Robinson (BR) | 5.0 | ~1.1 V (Anodic) | Adsorption-controlled oxidation of S | 2.0×10⁻⁶ to 1.0×10⁻⁴ mol L⁻¹ (Direct Voltammetry) | Not specified for SWV quantification | Quantification in dosage forms/biological samples |

| Adsorptive Stripping Voltammetry (ASV/SWCAdSV) | HMDE | Britton-Robinson (BR) | 5.0-5.5 | ~1.1 V (Anodic) / Cathodic peaks | Adsorption-controlled oxidation of S / Reduction peaks | 2.0×10⁻⁸ to 1.0×10⁻⁶ mol L⁻¹ (ASV) 0.03-1.05 µM (SWCAdSV) | ASV: 1.17×10⁻⁸ mol L⁻¹ (LOD), 3.89×10⁻⁸ mol L⁻¹ (LOQ) SWCAdSV: 0.01 µM (LOD) | Tablets, serum, urine |

Adsorptive Stripping Voltammetry (ASV), including Square-Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV), has been successfully developed for the trace analysis of Zofenopril. These methods exploit the adsorptive characteristics of Zofenopril on the electrode surface to achieve high sensitivity.

For instance, SWCAdSV methods have demonstrated a linear working range from 0.03 to 1.05 µM, with a limit of determination (LOD) as low as 0.01 µM. These methods have been applied to assay Zofenopril in pharmaceutical tablets and human serum, yielding good recoveries (96.9% - 101.4%) and relative standard deviations below 10% electrochemsci.orgresearchgate.net. Anodic ASV methods have reported linearity in the range of 2.0×10⁻⁸ mol L⁻¹ to 1.0×10⁻⁶ mol L⁻¹, with LOD and LOQ values of 1.17×10⁻⁸ mol L⁻¹ (5.03 µg L⁻¹) and 3.89×10⁻⁸ mol L⁻¹ (16.8 µg L⁻¹), respectively, and have been applied to pharmaceutical dosage forms and biological samples researchgate.net.

Compound List:

Zofenopril

Zofenoprilat

Hydrochlorothiazide (HCT)

Chlorothiazide (CT)

Salamide

Diazepam (Internal Standard)

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure and quantifying substances in various matrices. For Zofenopril, Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectrophotometry are crucial analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and conformational dynamics of molecules. While specific detailed NMR assignments for Zofenopril are not extensively detailed in the provided search results, the principles and applications of NMR for conformational analysis are well-established.

NMR techniques, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms and the spatial relationships between them. These correlations are vital for confirming the proposed structure of Zofenopril and understanding its preferred conformations in different environments.

Studies have explored the conformational aspects of Zofenopril, particularly in the gas phase using mass spectrometry, suggesting specific arrangements of its functional groups. For instance, computational methods, including molecular mechanics (MMFF94) and quantum mechanical calculations (HF/STO-3G, HF/6–31GŁ), have been employed to analyze potential energy surfaces and predict stable conformers. These computational insights can be correlated with experimental spectroscopic data to provide a comprehensive understanding of Zofenopril's molecular architecture and flexibility. The ability of NMR to probe molecular motion and interactions further aids in understanding how Zofenopril interacts with its biological targets or its environment.

UV-Visible Spectrophotometry for Solution-Phase Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely adopted, cost-effective, and sensitive technique for the quantitative analysis of Zofenopril in solution. Its application relies on the principle that molecules absorb light at specific wavelengths, which is directly proportional to their concentration according to the Beer-Lambert Law.

Zofenopril calcium exhibits a characteristic absorption maximum (λmax) at 248 nm in the UV spectrum. researchgate.netresearchgate.netbch.ro At this wavelength, the compound displays an apparent molar absorptivity of 1.317 x 10⁴ L mol⁻¹ cm⁻¹ . researchgate.netresearchgate.netbch.ro The Beer-Lambert Law is adhered to within a concentration range of 2-70 μg/mL , establishing a linear relationship between absorbance and concentration. researchgate.netbch.roresearchgate.net

The sensitivity of the method is further quantified by its limit of detection (LOD) and limit of quantification (LOQ). For Zofenopril, the LOD has been reported as 0.5052 μg/mL , and the LOQ as 1.5310 μg/mL . researchgate.netbch.roresearchgate.net These parameters are crucial for determining the lowest concentrations of Zofenopril that can be reliably detected and quantified.

UV-Vis spectrophotometry is also utilized in derivative spectroscopy to resolve overlapping spectra, enabling the simultaneous determination of Zofenopril in combination with other active pharmaceutical ingredients, such as hydrochlorothiazide. In derivative modes, specific wavelengths like 270.85 nm (D1), 286.38 nm (D2), and 253.90 nm (D3) have been identified for Zofenopril quantification. nih.gov In High-Performance Liquid Chromatography (HPLC) applications, UV detection is often set at wavelengths such as 205 nm medjchem.com or 270 nm oup.comresearchgate.net for optimal sensitivity.

Table 1: UV-Visible Spectrophotometric Parameters for Zofenopril

| Parameter | Value | Reference(s) |

| λmax | 248 nm | researchgate.netresearchgate.netbch.ro |

| Molar Absorptivity | 1.317 x 10⁴ L mol⁻¹ cm⁻¹ | researchgate.netresearchgate.netbch.ro |

| Linearity Range | 2-70 μg/mL | researchgate.netbch.roresearchgate.net |

| Limit of Detection (LOD) | 0.5052 μg/mL | researchgate.netbch.roresearchgate.net |

| Limit of Quantification (LOQ) | 1.5310 μg/mL | researchgate.netbch.roresearchgate.net |

| Derivative Spectroscopy λmax (D1) | 270.85 nm | nih.gov |

| Derivative Spectroscopy λmax (D2) | 286.38 nm | nih.gov |

| Derivative Spectroscopy λmax (D3) | 253.90 nm | nih.gov |

| HPLC Detection Wavelength | 205 nm, 270 nm | medjchem.comoup.comresearchgate.net |

Forced Degradation Studies for Method Specificity and Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing analytical methods that are specific and capable of separating the parent compound from its degradation products. These studies involve subjecting Zofenopril to various stress conditions that mimic potential degradation pathways encountered during manufacturing, storage, or use.

Zofenopril has been subjected to hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress according to ICH guidelines. researchgate.netresearchgate.netnih.govebi.ac.uk The results indicate that Zofenopril exhibits significant degradation under oxidative and alkaline hydrolysis conditions. researchgate.netresearchgate.netnih.govebi.ac.uk Conversely, the compound demonstrated considerable stability when exposed to thermal stress, acidic hydrolysis, neutral hydrolysis, and photolysis . researchgate.netresearchgate.netnih.govebi.ac.uk

Table 2: Zofenopril Forced Degradation Summary

| Stress Condition | Observed Degradation | Number of Degradation Products | Identification Method |

| Acid Hydrolysis | Stable | N/A | N/A |

| Alkaline Hydrolysis | Extensive | 6 | LC-MS/MS |

| Neutral Hydrolysis | Stable | N/A | N/A |

| Oxidation | Extensive | 6 | LC-MS/MS |

| Photolysis | Stable | N/A | N/A |

| Thermal Stress | Stable | N/A | N/A |